molecular formula C10H12OS B14415682 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-08-4

1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene

Katalognummer: B14415682
CAS-Nummer: 82525-08-4
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: PQRBGLYZJRHKSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a vinyl group bearing a methylsulfanyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-4-vinylbenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like halides, under conditions such as reflux in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The vinyl group can undergo addition reactions, potentially modifying biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

82525-08-4

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

1-methoxy-4-(2-methylsulfanylethenyl)benzene

InChI

InChI=1S/C10H12OS/c1-11-10-5-3-9(4-6-10)7-8-12-2/h3-8H,1-2H3

InChI-Schlüssel

PQRBGLYZJRHKSB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.